molecular formula C21H27N3O8S2 B1662410 Mmp inhibitor II CAS No. 203915-59-7

Mmp inhibitor II

Cat. No. B1662410
M. Wt: 513.6 g/mol
InChI Key: MCSWSPNUKWMZHM-UHFFFAOYSA-N
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Description

Matrix metalloproteinases (MMPs) are a group of proteolytic enzymes that can degrade a wide range of proteins in the extracellular matrix (ECM). MMPs can be categorized into six groups based on their substrate specificity and structural differences: collagenases, gelatinases, stromelysins, matrilysins, metalloelastase, and membrane-type MMPs . MMP inhibitor II, also referenced under CAS 203915-59-7, controls the biological activity of MMP . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .


Synthesis Analysis

The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors .


Molecular Structure Analysis

MMPs are recognized as metalloproteinases because they require either zinc and calcium to perform their functions . The catalytic activity of MMPs was first identified in 1962 as collagen proteolytic enzymes . In humans, 23 structurally related MMPs are known . Members of this family belong to the metzincin superfamily of proteases that can mainly degrade or cleave many components of the extra-cellular matrix (ECM) during tissue remodeling .


Chemical Reactions Analysis

MMPs play a critical role in remodeling of the ECM by proteolytic degradation of ECM components, activation of cell surface proteins, and shedding of membrane-bound receptor molecules . They regulate activity of other proteinases, growth factors, chemokines, and cell receptors, and mediate several biological activities such as cell migration, differentiation, proliferation, and survival .

Scientific Research Applications

Inhibitor Design and Selectivity

MMP inhibitor II, particularly those targeting MMP-2, has been a focus in inhibitor design due to its involvement in pathological processes like tumor invasion and rheumatoid arthritis. Designing inhibitors that target the active site and exosites of MMP-2, such as the fibronectin type II domains, is a strategy to enhance selectivity and efficacy. Studies have shown that peptide hydroxamates can inhibit MMP-2, but challenges remain in achieving high selectivity due to conformational flexibility (Jani et al., 2005).

Application in Dentistry

MMP inhibitors have implications in dentistry, particularly in diseases like periodontitis. The only FDA-approved treatment with MMP inhibitors in this field is tetracyclines for periodontitis. Research in dentistry increasingly focuses on MMP inhibitors as potential therapeutic agents for various dental diseases (Boelen et al., 2019).

Nanotechnology-Based Inhibitors

The development of nanotechnology-based MMP inhibitors, such as nanobodies, offers new therapeutic and diagnostic tools. These inhibitors show promise in studying MMP-2 in cardiovascular diseases and cancer, demonstrating their potential for precise and targeted inhibition (Marturano et al., 2020).

Imaging Techniques for MMP Activity

Imaging techniques using biocompatible fluorogenic MMP substrates have been developed to non-invasively sense MMP activity in vivo. This approach allows for direct imaging of MMP inhibition effects, contributing significantly to the development of clinical proteinase inhibitors (Bremer et al., 2001).

Cancer Progression and MMPs

MMPs, including MMP inhibitor II targets, are associated with cancer-cell invasion and metastasis. Understanding their functions beyond invasion and considering substrates other than extracellular matrix components is vital for rethinking the use of MMP inhibitors in clinical cancer treatment (Egeblad & Werb, 2002).

Selectivity and Safety in Drug Design

The development of selective MMP inhibitors that do not bind to the catalytic zinc ion and show high selectivity for MMP-13 is critical. Such inhibitors could mitigate cartilage damage in osteoarthritis without joint fibroplasia side effects, demonstrating the importance of selectivity in drug design (Johnson et al., 2007).

Safety And Hazards

Most MMP inhibitors have broad-spectrum actions on multiple MMPs and could cause undesirable musculoskeletal side effects . MMP inhibitor II is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors . The “window of opportunity” for MMP inhibitor application in cancer is often in premetastatic disease . In the future, MMP inhibitors may need to be considered in metastasis prevention trials .

properties

IUPAC Name

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWSPNUKWMZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174336
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmp inhibitor II

CAS RN

203915-59-7
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
A Ikari, T Sato, R Watanabe, Y Yamazaki… - Biochimica et Biophysica …, 2012 - Elsevier
… We examined the effect of MMP inhibitor II, an inhibitor of MMP-1, -3, -7 and ‐9, and MMP-2 … by MMP inhibitor II, but not by MMP-2 inhibitor I. Similarly, MMP inhibitor II decreased claudin-…
Number of citations: 99 www.sciencedirect.com
T Nishimura, K Nakamura, Y Kishioka… - Journal of muscle …, 2008 - Springer
… Both MMP inhibitors used in this study inhibit more than one MMP; MMP inhibitor II inhibits MMP-1, 3, 7, and 9, whereas GM6001 inhibits MMP-1, 2, 3, 8, and 9. Next, we investigated the …
Number of citations: 79 link.springer.com
P Chen, R Selegård, D Aili, B Liedberg - Nanoscale, 2013 - pubs.rsc.org
… IC 50 of the MMP inhibitor II to MMP-7 is 30 nM. Moreover, no particle aggregation can be seen upon addition of MMP-2, as expected since it has no reported activity on the peptide …
Number of citations: 83 pubs.rsc.org
Y Meng, L Graves, TV Do, J So, DA Fishman - Gynecologic oncology, 2004 - Elsevier
… and MMP inhibitor II. GM6001 at 30 nM completely inhibits MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9. MMP inhibitor II at … The combination of MMP inhibitor II and GM6001, however, …
Number of citations: 27 www.sciencedirect.com
S Choi, H Nagar, JW Lee, S Kim, I Lee, S Piao… - Biomedicines, 2022 - mdpi.com
… In this study, we demonstrated that silencing of MMP7 with an MMP inhibitor (MMP inhibitor II) significantly attenuated SDC2 level (Figure 2e). This finding suggests that downregulation …
Number of citations: 1 www.mdpi.com
RJ Tan, Y Li, BM Rush, DM Cerqueira, D Zhou, H Fu… - JCI insight, 2019 - ncbi.nlm.nih.gov
… Degradation also occurred when nephrin was immunoprecipitated from cell lysates and subsequently exposed to MMP-7, and this was blocked effectively by MMP Inhibitor II (Figure 8C)…
Number of citations: 35 www.ncbi.nlm.nih.gov
MM Thwin, E Douni, P Arjunan… - Arthritis …, 2009 - arthritis-research.biomedcentral.com
… Elevated sPLA 2 production was significantly suppressed more by PIP-18 (***P < 0.001) than LY315920 (**P < 0.01), while MMP inhibitor II was the least (*P < 0.05) effective (Figure 1a)…
SH Lee, GS Seo, XY Jin, G Ko, DH Sohn - Life sciences, 2007 - Elsevier
… LY294002 (10 or 20 μM), or broad-spectrum MMP inhibitor II (50 or 100 nM) for 1 h and then … Cells were pretreated with four different concentrations of MMP inhibitor II (0.05–10 μM) for …
Number of citations: 34 www.sciencedirect.com
T Yu, Y Wu, JI Helman, Y Wen, C Wang, L Li - Molecular cancer research, 2011 - AACR
The increased migration and invasion of oral squamous cell carcinoma cells are key events in the development of metastasis to the lymph nodes and distant organs. Although the …
Number of citations: 151 aacrjournals.org
J Westling, A Fosang, VP Thompson… - TRANSACTIONS OF THE …, 2002 - ors.org
… Inhibition studies using MMP inhibitor II, TIMP-1 and TIMP-2 reveal that these inhibitors do not prevent the generation of G1-VDIPEN by rADAMTS4 even at concentrations known to …
Number of citations: 0 www.ors.org

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